![molecular formula C12H17NO2S B14397803 Pyrrolidine, 3-methyl-1-[(4-methylphenyl)sulfonyl]- CAS No. 86553-37-9](/img/structure/B14397803.png)
Pyrrolidine, 3-methyl-1-[(4-methylphenyl)sulfonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine, 3-methyl-1-[(4-methylphenyl)sulfonyl]- is a compound that belongs to the class of nitrogen-containing heterocycles. Pyrrolidine itself is a five-membered ring containing one nitrogen atom, and it is widely used in medicinal chemistry due to its versatile biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidine, 3-methyl-1-[(4-methylphenyl)sulfonyl]- typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst at high temperatures and pressures . This method is efficient for producing pyrrolidine derivatives on an industrial scale.
Industrial Production Methods
Industrial production of pyrrolidine derivatives often involves continuous tube- or tube bundle reactors operated in the cycle gas method. The catalyst is arranged as a fixed-bed, and the conversion is carried out in the downflow mode. The product is obtained after multistage purification and separation by extractive and azeotropic distillation .
Análisis De Reacciones Químicas
Types of Reactions
Pyrrolidine, 3-methyl-1-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms in the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Pyrrolidine, 3-methyl-1-[(4-methylphenyl)sulfonyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of pyrrolidine, 3-methyl-1-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited tumor growth .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrole: An aromatic analog of pyrrolidine with different biological activities.
Pyrrolizidine: Contains two pentagonal rings and is known for its toxicity.
Proline: A naturally occurring amino acid with a pyrrolidine ring.
Uniqueness
Pyrrolidine, 3-methyl-1-[(4-methylphenyl)sulfonyl]- is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its sulfonyl group, in particular, enhances its potential as an enzyme inhibitor and its overall stability .
Propiedades
Número CAS |
86553-37-9 |
|---|---|
Fórmula molecular |
C12H17NO2S |
Peso molecular |
239.34 g/mol |
Nombre IUPAC |
3-methyl-1-(4-methylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C12H17NO2S/c1-10-3-5-12(6-4-10)16(14,15)13-8-7-11(2)9-13/h3-6,11H,7-9H2,1-2H3 |
Clave InChI |
UDZIFBJMYOEDKH-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


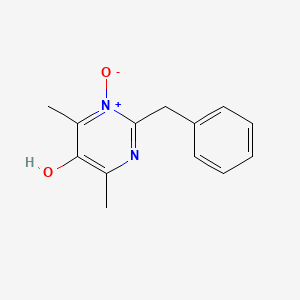
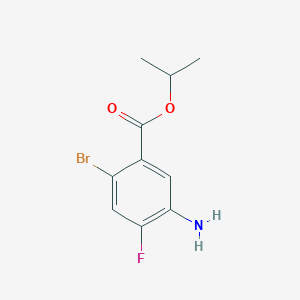
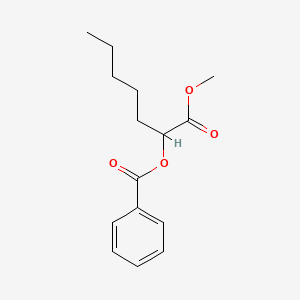
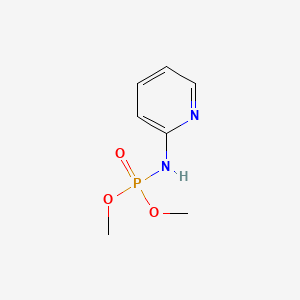
![4-Ethyl-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14397751.png)
![6-Pentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one](/img/structure/B14397759.png)
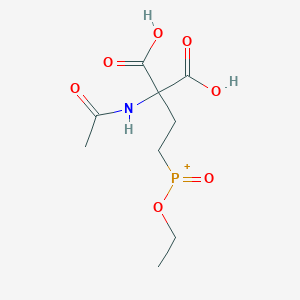
![3-Chloro-1-[(dodecylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14397774.png)
![(6-{[tert-Butyl(dimethyl)silyl]oxy}hexyl)(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14397781.png)

![3-[1-(4-Nitrophenyl)-3-oxo-2,3-dihydro-1H-inden-2-yl]propanoic acid](/img/structure/B14397788.png)
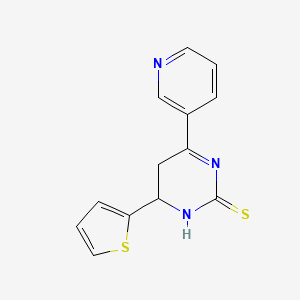
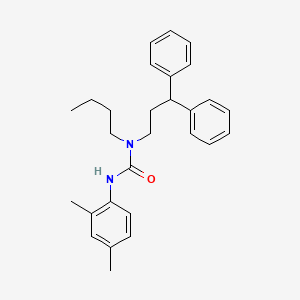
![Acetic acid;bicyclo[5.2.1]dec-7-en-1-ol](/img/structure/B14397802.png)
